molecular formula C13H19NO2S B1422019 3-[(Cyclohexanesulfonyl)methyl]aniline CAS No. 1184212-16-5

3-[(Cyclohexanesulfonyl)methyl]aniline

Cat. No. B1422019
M. Wt: 253.36 g/mol
InChI Key: DXBBPCZTCWVWCB-UHFFFAOYSA-N
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Description

3-[(Cyclohexanesulfonyl)methyl]aniline is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol. It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 3-[(Cyclohexanesulfonyl)methyl]aniline consists of a cyclohexane ring attached to a sulfonyl group, which is further attached to a methyl group linked to an aniline . The InChI code for this compound is 1S/C13H19NOS/c14-12-6-4-5-11 (9-12)10-16 (15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-[(Cyclohexanesulfonyl)methyl]aniline are not available, anilines in general are key scaffolds in synthetic chemistry and have a range of applications including as reagents in organic synthesis .

The storage temperature is at room temperature .

Scientific Research Applications

1. Methylation of Anilines with Methanol

  • Application Summary : This research focuses on the efficient methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process is important for the synthesis of bio-active compounds, especially in the pharmaceutical industry .
  • Methods and Procedures : The procedure involves a hydrogen autotransfer reaction sequence starting from methanol. Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
  • Results and Outcomes : The research suggests that this hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .

2. Photodetection Enhancement via Graphene Oxide Deposition

  • Application Summary : A graphene oxide (GO)/poly 3-methyl aniline (P3MA) photodetector has been developed for light detection in a broad optical region: UV, Vis, and IR .
  • Methods and Procedures : The 3-methyl aniline was initially synthesized via radical polymerization using an acid medium, i.e., K 2 S 2 O 8 oxidant. Consequently, the GO/P3MA composite was obtained through the adsorption of GO into the surface of P3MA .
  • Results and Outcomes : The absorbance measurements demonstrate good optical properties in the UV, Vis, and near-IR regions, although a decrease in the bandgap from 2.4 to 1.6 eV after the composite formation was located. The photodetector exhibits excellent R (and D) values of 4 and 2.7 mA·W −1 (0.90 × 10 9 and 0.60 × 10 9 Jones) in the UV (340 nm) and IR (730 nm) regions, respectively .

3. Synthesis of Biologically Active Quinoline

  • Application Summary : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
  • Methods and Procedures : Various synthesis protocols have been reported for the construction of quinoline. For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline .
  • Results and Outcomes : Quinoline is an essential segment of both natural and synthetic compounds. In particular, the pyranoquinoline ring system has gained considerable attention .

4. Applications of Polyaniline and Polypyrrole Hydrogels

  • Application Summary : Conducting polymeric hydrogels have been extensively investigated due to their remarkable physicochemical as well as physico-mechanical properties . The present review deals with the latest advancements in the field of polyaniline (PANI), polypyrrole (PPy)-based hydrogels .
  • Methods and Procedures : The synthesis strategies of PANI- and PPy-based hydrogels have been extensively studied .
  • Results and Outcomes : These hydrogels have been found to have a wide range of applications due to their unique properties .

5. Reactions of Methyl Radicals with Aniline

  • Application Summary : This research theoretically reports the comprehensive kinetic mechanism of the reaction between aniline and the methyl radical over a wide range of temperatures (300−2000 K) and pressures (76− 76,000 Torr) .
  • Methods and Procedures : The potential energy surface of the C6H5NH2 + CH3 reaction has been established at the CCSD(T)//M06-2X/6-311++G .
  • Results and Outcomes : The results of this study could be useful for understanding the reaction mechanisms of similar compounds .

6. Synthesis of Conducting Polymeric Hydrogels

  • Application Summary : Conducting polymeric hydrogels have been extensively investigated due to their remarkable physicochemical as well as physico-mechanical properties . The present review deals with the latest advancements in the field of polyaniline (PANI), polypyrrole (PPy)-based hydrogels .
  • Methods and Procedures : The synthesis strategies of PANI- and PPy-based hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical as well as thermal characteristics of these materials .
  • Results and Outcomes : Current literature on biomedical and electrochemical applications has been dealt with in a separate section pertaining to design and fabrication of these materials applicable in the field of drug delivery, biomedical devices, tissue engineering, storage devices, sensors, photocatalysis and adsorption .

properties

IUPAC Name

3-(cyclohexylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBBPCZTCWVWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclohexanesulfonyl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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